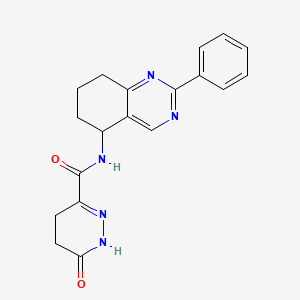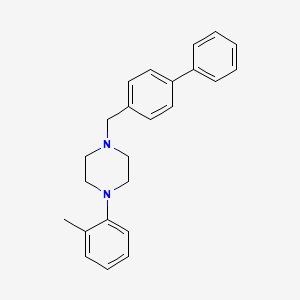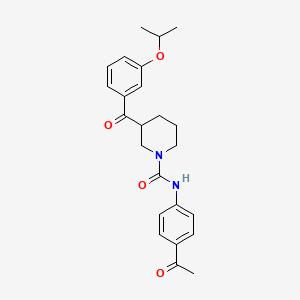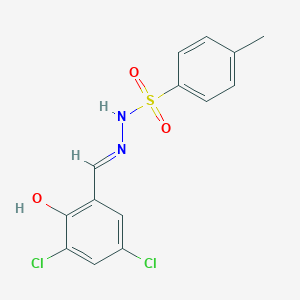![molecular formula C15H18ClF3N2O3S B6046810 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as CTAP, is a compound that has been widely used in scientific research. It is a selective antagonist of the μ-opioid receptor, which is a type of protein that is involved in pain management and addiction. CTAP has been used to study the mechanisms of opioid addiction and to develop new treatments for opioid abuse.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and blocks the actions of opioid drugs, such as morphine and heroin. This prevents the activation of the receptor and the release of neurotransmitters that are involved in pain management and addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to be highly selective for the μ-opioid receptor, with little or no activity against other opioid receptors.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to block the analgesic effects of opioid drugs, such as morphine and fentanyl. It has also been shown to block the rewarding effects of opioids, which may be important in the development of addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have little or no effect on other physiological systems, such as the cardiovascular and respiratory systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is its high selectivity for the μ-opioid receptor, which allows researchers to study the specific actions of this receptor without interference from other opioid receptors. Another advantage is its ability to block the actions of opioid drugs, which can be useful in studying the mechanisms of addiction and developing new treatments for opioid abuse. One limitation is that N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is not effective against all types of opioid receptors, which may limit its usefulness in some experiments. Another limitation is that N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. One direction is the development of new treatments for opioid abuse, such as vaccines and antibody therapies. Another direction is the study of the role of the μ-opioid receptor in other physiological systems, such as the immune system and the gastrointestinal system. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide may be useful in the study of other types of addiction, such as nicotine addiction and alcohol addiction. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide may be useful in the development of new pain medications that do not have the addictive properties of opioid drugs.
Synthesemethoden
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-chloro-5-trifluoromethylbenzene with piperidine to form N-(2-chloro-5-trifluoromethylphenyl)piperidine. This intermediate is then reacted with ethanesulfonyl chloride to form N-(2-chloro-5-trifluoromethylphenyl)-1-(ethylsulfonyl)piperidine. Finally, this compound is reacted with a carboxylic acid derivative to form N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been used extensively in scientific research to study the mechanisms of opioid addiction and to develop new treatments for opioid abuse. It has been shown to be a highly selective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs. N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been used to study the role of the μ-opioid receptor in addiction, tolerance, and withdrawal. It has also been used to develop new treatments for opioid abuse, such as vaccines and antibody therapies.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O3S/c1-2-25(23,24)21-7-3-4-10(9-21)14(22)20-13-8-11(15(17,18)19)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTCBFJNSKTELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylsulfonylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6046737.png)

![7-benzyl-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6046749.png)

![4-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6046757.png)
![1-(3,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046761.png)
![N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B6046767.png)
![1-(1-piperidinyl)-3-[2-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046781.png)

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)


